![molecular formula C13H20O2S B14396637 [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene CAS No. 88218-88-6](/img/structure/B14396637.png)
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and a propylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and isolation of the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring is substituted with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparación Con Compuestos Similares
Similar Compounds
- [2,2-Dimethoxyethyl]benzene
- [2,2-Dimethoxy-1-(methylsulfanyl)ethyl]benzene
- [2,2-Dimethoxy-1-(ethylsulfanyl)ethyl]benzene
Uniqueness
What sets [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
Propiedades
Número CAS |
88218-88-6 |
|---|---|
Fórmula molecular |
C13H20O2S |
Peso molecular |
240.36 g/mol |
Nombre IUPAC |
(2,2-dimethoxy-1-propylsulfanylethyl)benzene |
InChI |
InChI=1S/C13H20O2S/c1-4-10-16-12(13(14-2)15-3)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3 |
Clave InChI |
BWQHCQDSWPDSKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(C1=CC=CC=C1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)

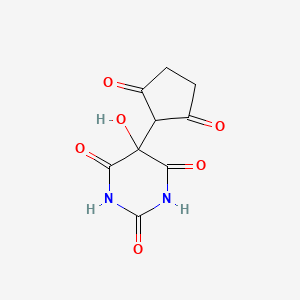
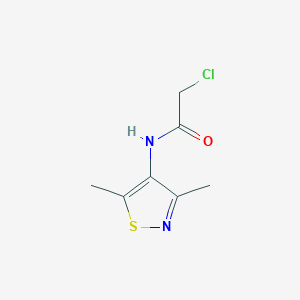
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
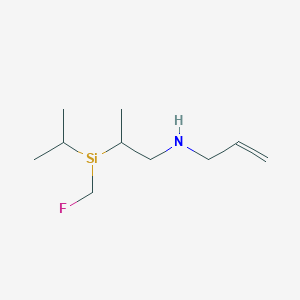
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
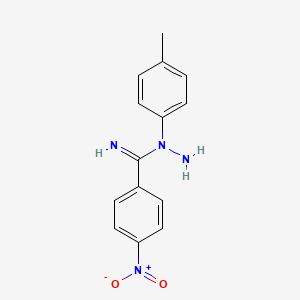
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
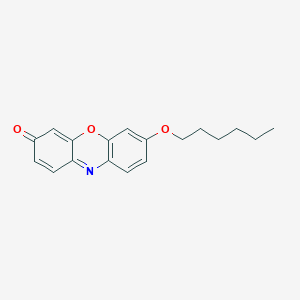
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
